Aziridine, 1-butyl- Aziridine, 1-butyl-
Brand Name: Vulcanchem
CAS No.: 1120-85-0
VCID: VC20929166
InChI: InChI=1S/C6H13N/c1-2-3-4-7-5-6-7/h2-6H2,1H3
SMILES: CCCCN1CC1
Molecular Formula: C6H13N
Molecular Weight: 99.17 g/mol

Aziridine, 1-butyl-

CAS No.: 1120-85-0

Cat. No.: VC20929166

Molecular Formula: C6H13N

Molecular Weight: 99.17 g/mol

* For research use only. Not for human or veterinary use.

Aziridine, 1-butyl- - 1120-85-0

CAS No. 1120-85-0
Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
IUPAC Name 1-butylaziridine
Standard InChI InChI=1S/C6H13N/c1-2-3-4-7-5-6-7/h2-6H2,1H3
Standard InChI Key XIEJPTDTTYFCJM-UHFFFAOYSA-N
SMILES CCCCN1CC1
Canonical SMILES CCCCN1CC1

Physical and Chemical Properties

Aziridine, 1-butyl- exhibits distinctive physical and chemical properties that determine its behavior in chemical reactions and potential applications. The key properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of Aziridine, 1-butyl-

PropertyValue
CAS Number1120-85-0
Molecular FormulaC₆H₁₃N
Molecular Weight99.17 g/mol
IUPAC Name1-butylaziridine
Standard InChIInChI=1S/C6H13N/c1-2-3-4-7-5-6-7/h2-6H2,1H3
Standard InChIKeyXIEJPTDTTYFCJM-UHFFFAOYSA-N
SMILESCCCCN1CC1
Canonical SMILESCCCCN1CC1
Physical StateLiquid (presumed based on related compounds)
The compound's relatively low molecular weight and structure suggest significant volatility, which would impact its handling and storage requirements .

Structure and Bonding

Like all aziridines, 1-butyl-aziridine features a three-membered ring structure with significant angle strain. The bond angles in the aziridine ring are approximately 60°, which is considerably less than the normal tetrahedral bond angle of 109.5° typically found in unstrained carbon compounds .
This angle strain contributes to the compound's high reactivity, particularly with regards to ring-opening reactions. The strain energy makes the C-N bonds more susceptible to nucleophilic attack, which explains many of the chemical reactions associated with 1-butyl-aziridine .
The nitrogen atom in the ring structure has a free electron pair that contributes to the compound's basicity, though the ring strain reduces this basicity compared to acyclic aliphatic amines. The attachment of the butyl group to the nitrogen affects the electron distribution within the molecule, potentially altering its reactivity compared to unsubstituted aziridine .

Synthesis Methods

Several general methods for synthesizing aziridines can be adapted to produce 1-butyl-aziridine. The primary synthesis routes include:

Cyclization Methods

Aziridines can be synthesized through cyclization of amino alcohols and haloamines. For 1-butyl-aziridine, this would involve appropriate N-butyl precursors :

  • The Wenker synthesis: This involves converting an N-butyl-amino alcohol to its corresponding sulfate ester, followed by base-induced sulfate elimination to form the aziridine ring.

  • Gabriel synthesis: This utilizes N-butyl-haloamines, where the amine group performs an intramolecular nucleophilic substitution on the halide to form the three-membered ring .

Nitrene Addition

Another established method involves the addition of nitrenes to alkenes. This can be accomplished through azide thermolysis or photolysis to generate nitrenes, which then react with appropriate alkenes to form 1-butyl-aziridine .

From Epoxides

1-Butyl-aziridine can potentially be synthesized from epoxides through two main approaches:

  • Ring opening of an epoxide with sodium azide, followed by reduction of the organic azide with triphenylphosphine and subsequent nitrogen gas expulsion.

  • Ring opening of an epoxide with butylamines, followed by a Mitsunobu reaction for ring closing .
    While these methods represent general approaches to aziridine synthesis, specific protocols optimized for 1-butyl-aziridine would require careful control of reaction conditions to ensure selectivity and yield.

Analytical Characterization

Gas Chromatography Data

Gas chromatography provides valuable data for the identification and characterization of 1-butyl-aziridine. The retention indices (RI) for this compound on different column types have been reported as shown in Table 2 .

Table 2: Gas Chromatography Retention Indices for 1-Butyl-aziridine

Column TypeActive PhaseRetention Index (I)Comment
CapillaryOV-10175425 m/0.20 mm/0.10 μm, N2/He, 6 K/min; T start: 50°C; T end: 250°C
CapillaryMethyl Silicone754Program: not specified
These retention indices are valuable for the identification and quality control of 1-butyl-aziridine in complex mixtures and can be used as reference values for analytical purposes .

Spectroscopic Characterization

While detailed spectroscopic data specific to 1-butyl-aziridine is limited in the search results, general spectroscopic features of aziridines can be informative:

  • NMR spectroscopy: The protons in the aziridine ring typically appear as distinctive signals in the ¹H-NMR spectrum, with chemical shifts that reflect the strained nature of the ring.

  • Mass spectrometry: Fragmentation patterns would likely involve cleavage of the butyl chain and the aziridine ring.

  • IR spectroscopy: Characteristic absorption bands associated with the C-N stretching vibrations of the aziridine ring would be expected.

Applications

Aziridine, 1-butyl- has potential applications in various fields, derived from its unique structural and chemical properties:

Synthetic Intermediate

As a reactive heterocycle, 1-butyl-aziridine can serve as a valuable intermediate in organic synthesis. The ring-opening reactions of aziridines provide access to various nitrogen-containing compounds, making them useful building blocks for the synthesis of:

  • Amino alcohols and amino acids

  • β-lactams and other pharmaceutical intermediates

  • Complex nitrogen heterocycles

Research Applications

The unique reactivity of 1-butyl-aziridine makes it potentially valuable in research contexts, particularly in:

  • Development of new synthetic methodologies

  • Studies of ring-strain effects on chemical reactivity

  • Investigation of stereoselective transformations

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